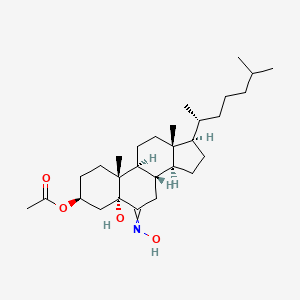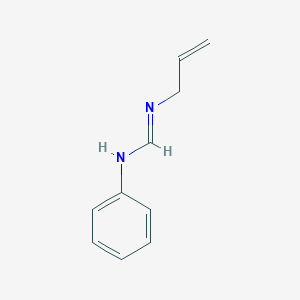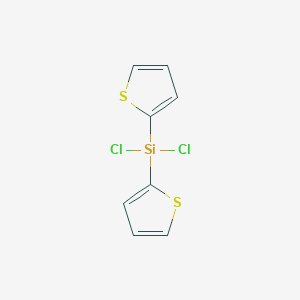![molecular formula C11H13Cl2NO3 B14493419 Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate CAS No. 65110-87-4](/img/structure/B14493419.png)
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further linked to a pyridine ring substituted with chlorine and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate typically involves the esterification of 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(6-methylpyridin-2-yl)propanoate
- Ethyl 2-[(3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate
- Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]acetate
Uniqueness
Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65110-87-4 |
|---|---|
Fórmula molecular |
C11H13Cl2NO3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-4-16-11(15)7(3)17-10-9(13)5-8(12)6(2)14-10/h5,7H,4H2,1-3H3 |
Clave InChI |
KVNDSNQTXRUMKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=C(C=C(C(=N1)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)

![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)


